N-(6-Methoxypyridin-2-yl)pivalamide
Overview
Description
N-(6-Methoxypyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O2. It is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(6-Methoxypyridin-2-yl)pivalamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Used in the development of new materials and catalysts.
Safety and Hazards
The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Biochemical Analysis
Biochemical Properties
N-(6-Methoxypyridin-2-yl)pivalamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspase, Bcl-2, and TNF-alpha, which are crucial in apoptosis and cell signaling pathways. The nature of these interactions involves binding to specific sites on these biomolecules, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can influence the activity of enzymes involved in the MAPK/ERK pathway, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)pivalamide.
Reduction: Formation of N-(6-methoxypiperidin-2-yl)pivalamide.
Substitution: Formation of N-(6-halopyridin-2-yl)pivalamide or N-(6-alkoxypyridin-2-yl)pivalamide.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxypyridin-3-yl)pivalamide
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide
Uniqueness
N-(6-Methoxypyridin-2-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities compared to similar compounds .
Properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-40-4 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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